2-Amino-6-chloronicotinaldehyde 2-Amino-6-chloronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 58584-61-5
VCID: VC21094089
InChI: InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
SMILES: C1=CC(=NC(=C1C=O)N)Cl
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol

2-Amino-6-chloronicotinaldehyde

CAS No.: 58584-61-5

Cat. No.: VC21094089

Molecular Formula: C6H5ClN2O

Molecular Weight: 156.57 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-chloronicotinaldehyde - 58584-61-5

Specification

CAS No. 58584-61-5
Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
IUPAC Name 2-amino-6-chloropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
Standard InChI Key IOLHHGBKOCKPCY-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C=O)N)Cl
Canonical SMILES C1=CC(=NC(=C1C=O)N)Cl

Introduction

Chemical Structure and Identification

2-Amino-6-chloronicotinaldehyde is characterized by its systematic name 2-amino-6-chloropyridine-3-carbaldehyde and features a unique structural arrangement that contributes to its reactivity and applications in synthetic chemistry.

Basic Identification Parameters

ParameterValue
Molecular FormulaC₆H₅ClN₂O
CAS Number58584-61-5
IUPAC Name2-amino-6-chloropyridine-3-carbaldehyde
Alternative Names2-Amino-6-chloronicotinaldehyde
Molecular Weight156.57 g/mol
EC Number849-083-2

Structural Properties

The compound contains a pyridine ring with three key functional groups: an amino group (-NH₂) at position 2, a chlorine atom at position 6, and an aldehyde group (-CHO) at position 3. This particular arrangement of functional groups contributes to the compound's chemical behavior and synthetic utility .

Structural IdentifierValue
SMILESC1=CC(=NC(=C1C=O)N)Cl
InChIInChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9)
InChIKeyIOLHHGBKOCKPCY-UHFFFAOYSA-N

The structure possesses a distinct electronic distribution due to the electron-donating amino group and electron-withdrawing chlorine and aldehyde functionalities, making it particularly useful for diverse chemical transformations .

Physical and Chemical Properties

2-Amino-6-chloronicotinaldehyde presents several important physicochemical characteristics that influence its handling, reactivity, and applications.

Physical Properties

The compound appears as a solid at room temperature with a defined melting point. Its physical state makes it amenable to standard laboratory handling and incorporation into synthetic schemes .

PropertyValue
Physical StateSolid
ColorYellowish to off-white
Melting Point70-72°C
SolubilitySoluble in organic solvents (e.g., toluene, DMF, DMSO); limited solubility in water

Chemical Reactivity

The compound's reactivity is primarily governed by its three functional groups:

  • The aldehyde group is highly reactive toward nucleophiles, making it suitable for condensation reactions, reductive aminations, and oxidations.

  • The amino group can participate in various reactions including acylation, alkylation, and diazotization.

  • The chlorine substituent provides a site for nucleophilic aromatic substitution reactions .

Spectroscopic Properties

Various spectroscopic techniques are used to characterize and identify 2-amino-6-chloronicotinaldehyde:

TechniqueCharacteristic Features
¹H NMRSignals for aromatic protons, aldehyde proton (~9.8 ppm), and amino protons
¹³C NMRSignals for carbonyl carbon (~190 ppm), aromatic carbons, and carbon attached to the amino group
Mass SpectrometryMolecular ion peak at m/z 156-158 (reflecting chlorine isotope pattern)
IR SpectroscopyCharacteristic bands for N-H stretching, C=O stretching, and C-Cl bonds

Synthesis Methods

Synthetic Conditions and Yields

The experimental conditions significantly impact the yield and purity of 2-amino-6-chloronicotinaldehyde:

Synthetic MethodReaction ConditionsYield (%)PurityReference
Via azide intermediateNaNO₂, HCl, 0-5°C, followed by NaBH₄ reduction65High, no dehalogenated by-product
Hydrazine reduction with Ra-NiHydrazine hydrate, Ra-Ni catalyst, 90°CNot specifiedContains small amount of dehalogenated product
Direct hydrogen reductionH₂, catalyst, 70°CNot specifiedContains significant 2-aminopyridine impurity

Purification Methods

Purification of 2-amino-6-chloronicotinaldehyde is typically accomplished through recrystallization from toluene, which effectively removes impurities, particularly the dehalogenated by-product 2-aminopyridine. The purification process is critical for obtaining the compound with high purity for further synthetic applications .

Applications and Research Findings

2-Amino-6-chloronicotinaldehyde has found multiple applications in chemical research and pharmaceutical development, serving as a versatile building block for complex molecular structures.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential biological activities:

  • Incorporation into heterocyclic scaffolds for developing novel bioactive compounds

  • Starting material for the synthesis of compounds with potential anticancer properties

  • Precursor for compounds exhibiting antimicrobial activities

A notable example involves the development of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with anticancer properties. Researchers have observed that introducing chlorine at specific positions significantly improves cytotoxicity against cancer cell lines, including glioblastoma, breast, lung, and liver cancer cells .

Synthetic Chemistry Applications

The compound's functional groups make it valuable in various synthetic transformations:

  • The aldehyde group participates in condensation reactions with various nucleophiles

  • The amino group provides a site for further functionalization through acylation, alkylation, or coupling reactions

  • The chloro substituent enables nucleophilic substitution reactions for introducing diverse functionalities

For instance, research demonstrates its use in coupling reactions, where 2-amino-6-chloronicotinaldehyde reacts with phenols in the presence of base and copper catalysts to form ether linkages with high yields (>90%) .

Material Science Applications

Research findings suggest potential applications in material science, particularly in the development of:

  • Heterocyclic compounds with specialized electronic properties

  • Fluorescent probes for biological imaging

  • Components for advanced polymeric materials

Related Compounds and Derivatives

The structural motifs present in 2-amino-6-chloronicotinaldehyde are found in various related compounds that share similar synthetic pathways or applications.

Structural Analogs

Several structural analogs differ in the position of functional groups or substitution patterns:

CompoundCAS NumberKey Structural Difference
4-Amino-6-chloronicotinaldehyde1001756-21-3Amino group at position 4 instead of position 2
4-Amino-2-chloronicotinaldehyde338452-92-9Amino group at position 4, chlorine at position 2
6-Chloronicotinaldehyde23100-12-1Lacks the amino group
2-Amino-6-chloronicotinamide64321-24-0Amide group instead of aldehyde
2-Amino-6-chloropyridin-3-ol159309-66-7Hydroxyl group instead of aldehyde

These structural variations influence reactivity, physical properties, and potential applications .

Functional Derivatives

Functional derivatives of 2-amino-6-chloronicotinaldehyde include compounds where the aldehyde, amino, or chloro groups have been modified:

  • Reduction of the aldehyde to alcohol: 2-amino-6-chloro-3-(hydroxymethyl)pyridine

  • Oxidation of the aldehyde to carboxylic acid: 2-amino-6-chloronicotinic acid

  • Conversion of the aldehyde to imine derivatives through condensation with amines

  • Substitution of the chlorine with other functional groups

Hazard TypeClassification
Acute Toxicity (Oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
RespiratoryMay cause respiratory irritation (H335)

These classifications necessitate appropriate precautionary measures during handling .

Predicted Collision Cross Section Data

Recent analytical advances include collision cross section (CCS) measurements, which provide valuable information for compound identification and characterization in mass spectrometry. Predicted CCS values for 2-amino-6-chloronicotinaldehyde across various adduct forms are available:

Adductm/zPredicted CCS (Ų)
[M+H]+157.01631126.4
[M+Na]+178.99825140.3
[M+NH4]+174.04285135.1
[M+K]+194.97219133.8
[M-H]-155.00175128.5
[M+Na-2H]-176.98370133.9
[M]+156.00848129.2
[M]-156.00958129.2

These values can assist in the analytical identification and characterization of the compound in complex mixtures .

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